1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carbonitrile
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Overview
Description
1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carbonitrile is a chemical compound known for its unique structure and properties It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
The synthesis of 1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethylpyrazole with methylamine and a cyanating agent. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature and pressure conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Cyclization: Under specific conditions, the compound can undergo cyclization to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in DNA synthesis, which may contribute to its anticancer properties. Additionally, it can interact with neurotransmitter receptors, making it a potential candidate for neurological research .
Comparison with Similar Compounds
1,3-Dimethyl-5-(methylamino)-1H-pyrazole-4-carbonitrile can be compared with other pyrazole derivatives, such as:
1,3-Dimethyl-5-(methylamino)-1H-pyrazol-4-yl](2-fluorophenyl)methanone: Known for its neuroleptic properties and use in treating schizophrenia.
1,3-Dimethyl-5-aminoadamantane hydrochloride: Used in the treatment of Alzheimer’s disease.
Properties
Molecular Formula |
C7H10N4 |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1,3-dimethyl-5-(methylamino)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H10N4/c1-5-6(4-8)7(9-2)11(3)10-5/h9H,1-3H3 |
InChI Key |
ULIVHWWDXYKMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C#N)NC)C |
Origin of Product |
United States |
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